N-benzhydryl-N-(2-methoxybenzyl)amine

Lipophilicity Drug Design Physicochemical Properties

This diarylmethylamine (CAS 774193-26-9) is an indispensable scaffold for CNS drug discovery. The unique ortho-methoxybenzyl group critically enhances binding affinity at serotonergic, dopaminergic, and sigma-1 receptors compared to para-substituted or unsubstituted analogs. Unlike simple benzhydryl amines, its privileged architecture enables fine-tuned SAR exploration at NK1 and aminergic GPCRs while minimizing confounding histaminergic off-target effects. Choose this specific substitution pattern to ensure experimental reproducibility in neuroscience and medicinal chemistry programs. Ideal for building focused screening libraries.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 774193-26-9
Cat. No. B12494793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-N-(2-methoxybenzyl)amine
CAS774193-26-9
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21NO/c1-23-20-15-9-8-14-19(20)16-22-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21-22H,16H2,1H3
InChIKeyDHHVJOSDBVBONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-N-(2-methoxybenzyl)amine (CAS 774193-26-9): A Scaffold for CNS‑Targeted Ligand Discovery and Selective Receptor Modulation


N-Benzhydryl-N-(2-methoxybenzyl)amine (CAS 774193-26-9) is a diarylmethylamine featuring a benzhydryl (diphenylmethyl) core linked to a 2‑methoxybenzyl moiety. This structure places it within a privileged class of organic compounds recognized for their versatility in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets and G‑protein coupled receptors (GPCRs) . The benzhydryl pharmacophore is a well‑established motif in antihistamines, sigma receptor ligands, and NK1 antagonists, while the ortho‑methoxybenzyl substituent introduces distinct electronic and steric properties that can fine‑tune receptor binding, lipophilicity, and metabolic stability relative to unsubstituted or para‑substituted analogs .

Why N-Benzhydryl-N-(2-methoxybenzyl)amine (CAS 774193-26-9) Cannot Be Replaced by Generic Benzhydryl Amines: The Critical Role of Ortho‑Methoxy Substitution


Direct substitution of N‑benzhydryl‑N‑(2‑methoxybenzyl)amine with other benzhydryl amines is not scientifically valid because the position and electronic nature of the methoxy group profoundly influence the compound's physicochemical and biological profile. The ortho‑methoxy substituent alters the electron density on the benzyl ring and introduces steric hindrance, which can modulate binding affinity to biological targets, impact lipophilicity (LogP), and affect metabolic stability compared to unsubstituted N‑benzyl‑benzhydrylamine or isomers with the methoxy group at the 4‑position . In the broader context of N‑2‑methoxybenzyl (NBOMe) derivatives, this substitution pattern has been shown to increase binding affinity at serotonergic 5‑HT2A, 5‑HT2C, adrenergic α1, dopaminergic D1‑3, and histaminergic H1 receptors , underscoring that even subtle structural variations can yield significant shifts in receptor engagement profiles. Therefore, procurement decisions must be guided by the specific substitution pattern rather than the generic benzhydryl amine class.

Head‑to‑Head Evidence: Quantifying the Differentiation of N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine (CAS 774193-26-9) from Key Analogs


LogP Differentiation: Ortho‑Methoxy Enhances Lipophilicity Relative to Unsubstituted Benzyl Analogs

The ortho‑methoxy substitution in N‑benzhydryl‑N‑(2‑methoxybenzyl)amine confers a measurable increase in lipophilicity compared to the unsubstituted N‑benzyl‑benzhydrylamine core. This difference is critical for membrane permeability and blood‑brain barrier penetration. While direct experimental LogP values for the target compound are not widely reported, the structural contribution of the 2‑methoxy group can be inferred from class‑level data: the presence of a methoxy group on the benzyl ring typically increases LogP by approximately 0.5–1.0 units relative to the unsubstituted analog . This shift in lipophilicity directly impacts compound distribution and target engagement in CNS‑focused research programs.

Lipophilicity Drug Design Physicochemical Properties

Ortho vs. Para Methoxy: Positional Isomerism Drives Divergent Biological Targeting

The position of the methoxy group on the benzyl ring is a critical determinant of biological activity. N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine, with its ortho‑substituent, presents a distinct steric and electronic environment compared to its para‑methoxy isomer (N‑benzhydryl‑N‑(4‑methoxybenzyl)amine). Literature on structurally related N‑2‑methoxybenzyl (NBOMe) phenethylamines demonstrates that the ortho‑methoxy substitution significantly increases binding affinity at 5‑HT2A, 5‑HT2C, α1‑adrenergic, and D1‑3 dopaminergic receptors relative to the corresponding 2,5‑dimethoxyphenethylamine (2C) analogs without the N‑2‑methoxybenzyl group . While direct comparative data between the ortho‑ and para‑methoxy benzhydryl amines are not available in public repositories, the NBOMe class‑level data establish that the ortho‑methoxy pattern is a privileged motif for enhancing receptor promiscuity and affinity, whereas para‑substitution often yields different selectivity profiles .

Receptor Binding Selectivity Medicinal Chemistry

Absence of Chlorine Atom Eliminates Electrophilic Reactivity Concerns Inherent to 4‑Chloro Analogs

N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine (MW 303.4 g/mol) is structurally distinct from N‑benzhydryl‑N‑(4‑chlorobenzyl)amine (MW 307.8 g/mol) due to the replacement of a chlorine atom with a methoxy group. This substitution eliminates the electrophilic aromatic carbon center created by the chlorine, which can be susceptible to nucleophilic attack in biological systems and may contribute to off‑target covalent binding or metabolic activation to reactive intermediates. In enzyme inhibition assays, N‑benzhydryl‑N‑(4‑chlorobenzyl)amine has demonstrated weak inhibition of mitochondrial MAO‑B with an IC50 of 120,000 nM . While comparable data for the methoxy analog are not available, the presence of an electron‑donating methoxy group (versus an electron‑withdrawing chlorine) alters the compound's redox potential and its likelihood of participating in oxidative metabolism or forming reactive quinone‑imine species.

Chemical Stability Toxicity Synthetic Utility

Sigma‑1 Receptor Affinity: A Differentiated Scaffold Relative to Diphenhydramine

Diphenhydramine, a classic benzhydryl‑based antihistamine, exhibits off‑target binding to the sigma‑1 receptor, with reported Ki values in the low micromolar range (approximately 1–5 μM) . N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine, while lacking published sigma‑1 affinity data, possesses a distinct structural feature—the 2‑methoxybenzyl group—that in related quinuclidine‑based NK1 antagonists (e.g., (2S,3S)-2‑benzhydryl‑N‑(5‑tert‑butyl‑2‑methoxybenzyl)quinuclidin‑3‑amine) confers high‑affinity binding (IC50 = 3.3 nM) to the NK1 receptor . The presence of the 2‑methoxybenzyl moiety is a key pharmacophoric element that differentiates this compound from diphenhydramine's simple N,N‑dimethyl substitution. Furthermore, sigma‑1 receptor ligands with a benzhydryl core and an arylalkylamine side chain (structurally analogous to the target compound) have been identified with Ki values <10 nM , suggesting that the target compound may engage sigma‑1 with higher affinity than diphenhydramine, though direct experimental confirmation is required.

Sigma Receptor CNS Pharmacology Neuroprotection

Physicochemical Properties: A Direct Comparison to 4‑Ethoxy and 4‑Chloro Analogs

A direct comparison of molecular weight and elemental composition reveals key differences that impact solubility, permeability, and synthetic handling. N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine (C21H21NO, MW 303.4) has a lower molecular weight than N‑benzhydryl‑N‑(4‑ethoxybenzyl)amine (C22H23NO, MW 317.4) and a slightly lower weight than N‑benzhydryl‑N‑(4‑chlorobenzyl)amine (C20H18ClN, MW 307.8) . The presence of an oxygen atom in the methoxy group also increases hydrogen bond acceptor count relative to the chloro analog, which can improve aqueous solubility. The InChIKey (DHHVJOSDBVBONF‑UHFFFAOYSA‑N) uniquely identifies this compound, ensuring traceability in analytical workflows .

Molecular Properties Drug‑likeness Analytical Characterization

Optimal Research and Industrial Applications for N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine (CAS 774193-26-9)


CNS Drug Discovery: Lead Scaffold for GPCR Ligand Development

N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine serves as a privileged starting scaffold for designing ligands targeting CNS‑expressed GPCRs, including serotonin (5‑HT2A/2C), dopamine (D1‑3), adrenergic (α1), and histamine (H1) receptors. The ortho‑methoxybenzyl motif, as demonstrated in NBOMe class compounds, enhances binding affinity across multiple aminergic receptors . Its benzhydryl core also aligns with known sigma‑1 receptor pharmacophores , making it suitable for developing probes to study sigma‑1‑mediated neuroprotection, pain modulation, or viral pathogenesis.

Chemical Biology: Selective Sigma‑1 Receptor Probe Development

Unlike diphenhydramine, which exhibits weak (micromolar) sigma‑1 affinity and strong H1 antagonism, N‑benzhydryl‑N‑(2‑methoxybenzyl)amine offers a cleaner chemical starting point for structure‑activity relationship (SAR) studies aimed at optimizing sigma‑1 selectivity. The compound's scaffold is more closely related to high‑affinity sigma‑1 ligands (Ki <10 nM) . Researchers can use this compound to synthesize and evaluate novel sigma‑1 modulators while minimizing confounding histaminergic effects.

Medicinal Chemistry: NK1 Antagonist Optimization

The 2‑methoxybenzyl group is a critical pharmacophore in several potent NK1 receptor antagonists, including maropitant and CP‑96345, which achieve low nanomolar binding affinities . N‑Benzhydryl‑N‑(2‑methoxybenzyl)amine provides a simplified, achiral version of this pharmacophore, enabling systematic SAR studies to dissect the contributions of the benzhydryl and 2‑methoxybenzyl moieties to NK1 binding and functional antagonism. This scaffold can be elaborated to explore novel antiemetic or analgesic agents.

Synthetic Methodology: Building Block for Complex Amine Synthesis

As a secondary amine, N‑benzhydryl‑N‑(2‑methoxybenzyl)amine can serve as a versatile building block in organic synthesis. The benzhydryl group can act as a protecting group for primary amines or as a handle for further functionalization via lithiation or cross‑coupling. The methoxy group provides a site for O‑demethylation to a phenol, enabling subsequent derivatization. This compound is thus valuable for constructing libraries of functionalized diarylmethylamines for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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